molecular formula C16H23N3O8 B1139903 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide CAS No. 350508-29-1

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide

Numéro de catalogue B1139903
Numéro CAS: 350508-29-1
Poids moléculaire: 385.37 g/mol
Clé InChI: VSVYJUYJFLYYSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide, also known as NNAL-Gluc, is a metabolite of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a potent carcinogen found in tobacco smoke and is known to cause lung cancer in humans. NNAL-Gluc is a biomarker of NNK exposure and can be used to assess the effectiveness of tobacco control policies and programs.

Applications De Recherche Scientifique

Genetic Variability in Detoxification

  • The glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a major metabolite of the tobacco-specific nitrosamine, is a crucial detoxification mechanism. Genetic variations in enzymes like UGT1A4 and UGT2B7 can lead to significant interindividual differences in the glucuronidation of NNAL, affecting the detoxification process and potentially influencing cancer risk associated with tobacco exposure (Wiener et al., 2004).

Metabolic Pathways and Carcinogen Detoxification

  • NNAL and its glucuronides are key metabolites formed from the metabolism of the tobacco-specific lung carcinogen NNK. The glucuronidation and excretion of these metabolites in urine are essential for understanding the detoxification mechanisms of NNK in humans (Carmella et al., 2002).

Role in Cancer Risk Assessment

  • The study of NNAL and its glucuronides in urine is significant for evaluating the risks of lung cancer in smokers. The measurement of these metabolites can serve as biomarkers for tobacco exposure and help in assessing the effectiveness of smoking reduction harm minimization strategies (Lu et al., 2016).

Impact of Genetic Polymorphisms

  • Genetic polymorphisms, like the UGT2B17 gene deletion, can influence the glucuronidation phenotype of NNAL. This variation can affect the detoxification efficiency and is linked to different lung cancer risks, particularly in women (Gallagher et al., 2007).

Analytical Methods for Detection

  • Advanced methods like liquid chromatography-tandem mass spectrometry have been developed for the simultaneous determination of NNAL and its glucuronides in human urine. These methods are crucial for accurately assessing exposure to carcinogenic nitrosamines in tobacco products (Yao et al., 2013).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide involves the conversion of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol to its glucuronide form through a glucuronidation reaction.", "Starting Materials": [ "4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol", "β-D-Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of β-D-Glucuronic acid by DCC and DMAP in DMF to form the active ester", "Step 2: Addition of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol to the reaction mixture and stirring at room temperature for 24 hours", "Step 3: Workup of the reaction mixture with DCM and NaHCO3", "Step 4: Separation of the organic layer and drying with anhydrous magnesium sulfate", "Step 5: Concentration of the organic layer and purification by column chromatography using DCM/diethyl ether as the eluent", "Step 6: Crystallization of the product from diethyl ether", "Step 7: Characterization of the product by NMR, IR, and mass spectrometry" ] }

Numéro CAS

350508-29-1

Formule moléculaire

C16H23N3O8

Poids moléculaire

385.37 g/mol

Nom IUPAC

3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3

Clé InChI

VSVYJUYJFLYYSI-UHFFFAOYSA-N

SMILES canonique

CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O

Synonymes

1-β-D-Glucopyranuronosyl-3-[1-hydroxy-4-(methylnitrosoamino)butyl]pyridinium Inner Salt;  NNAL-N-β-D-Glucuronide; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.